molecular formula C16H16BrN3O2S B6563513 N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 921549-32-8

N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B6563513
CAS No.: 921549-32-8
M. Wt: 394.3 g/mol
InChI Key: JPBATOBUPZJUNO-UHFFFAOYSA-N
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Description

N-(4-{[(4-Bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates several pharmaceutically relevant structural motifs, including a 1,3-thiazole core and a cyclopropanecarboxamide group, which are privileged scaffolds in the design of bioactive molecules. The 1,3-thiazole ring is a prominent heterocycle found in numerous compounds with demonstrated biological activities, and its derivatives are frequently explored as inhibitors for various protein kinases, such as the c-Met receptor, a key target in oncology research . The presence of the cyclopropanecarboxamide moiety can enhance metabolic stability and influence the compound's conformation and binding properties, while the bromo-substituted phenyl group offers a versatile handle for further structural diversification via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create carbon-carbon bonds in lead optimization . This compound is representative of a class of molecules investigated for their potential to modulate key biological pathways. Its structural features make it a valuable intermediate for constructing more complex molecular architectures aimed at challenging therapeutic targets. Researchers can utilize this chemical as a building block in synthesizing novel compound libraries or as a reference standard in bioactivity screening assays. The product is provided with guaranteed high purity for research applications. It is intended for use in laboratory settings only by qualified personnel. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S/c1-9-6-11(17)4-5-13(9)19-14(21)7-12-8-23-16(18-12)20-15(22)10-2-3-10/h4-6,8,10H,2-3,7H2,1H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBATOBUPZJUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane moiety linked to a thiazole ring and a bromo-substituted phenyl group. Its molecular formula is C12H14BrN3OS, with a molecular weight of approximately 316.23 g/mol. The structural complexity contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazole ring is known for its role in modulating enzyme activity through competitive inhibition or allosteric modulation. The presence of the bromo group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar thiazole derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes.

Case Studies

  • Anticancer Efficacy : A study conducted on thiazole derivatives revealed that certain compounds significantly inhibited the growth of breast cancer cells in vitro. This was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that derivatives with similar structural features had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as new antimicrobial agents.
  • Inflammation Models : Animal models treated with thiazole derivatives demonstrated reduced edema and lower levels of inflammatory markers in serum, supporting their potential use in inflammatory diseases.

Data Tables

Activity Type Effect Reference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in edema

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound is compared to structurally related analogs (Table 1), focusing on substituent effects and molecular properties:

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-Bromo-2-methylphenyl C₁₇H₁₇BrN₃O₂S ~396.3* Bromine (electron-withdrawing), methyl (steric bulk) -
N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide 4-Methoxyphenyl C₁₆H₁₇N₃O₃S 331.4 Methoxy (electron-donating), lower hydrophobicity
N-(4-{[(2-Methoxy-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide 2-Methoxy-4-methylphenyl C₁₇H₁₉N₃O₃S 345.4 Methoxy and methyl (ortho substitution), moderate steric effects
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-bromobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide 4-Bromobenzoyl, benzo[d][1,3]dioxole C₂₇H₂₀BrN₃O₄S ~594.4 Bromobenzoyl (electron-withdrawing), dioxole (enhanced π-stacking)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide 4-Trifluoromethoxybenzoyl C₂₈H₂₀F₃N₃O₅S ~583.5 Trifluoromethoxy (strong electron-withdrawing), high lipophilicity

*Estimated based on structural similarity and atomic composition.

Key Observations:

Halogen vs. Alkoxy Substituents: The target’s 4-bromo-2-methylphenyl group introduces significant hydrophobicity and steric bulk compared to the 4-methoxyphenyl analog . Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets, whereas methoxy groups improve solubility but reduce lipophilicity.

Positional Isomerism :

  • The 2-methoxy-4-methylphenyl analog demonstrates how ortho-substitution (methoxy) alters steric interactions compared to the target’s para-bromo/meta-methyl arrangement. This could influence conformational flexibility and target engagement.

Structural-Activity Relationships (SAR)

Electron-Withdrawing Groups :

  • Bromine and trifluoromethoxy groups may enhance target affinity but reduce solubility.

Rigidity vs.

Preparation Methods

Reaction Conditions

  • Solvent : Dry acetone or dichloromethane to prevent hydrolysis of reactive intermediates.

  • Atmosphere : Nitrogen gas to minimize oxidative side reactions.

  • Temperature : Room temperature (25°C) for 16–24 hours.

Mechanistic Insights

  • Nucleophilic Attack : The sulfur atom in thiourea attacks the α-carbon of the α-bromoketone.

  • Intermediate Formation : Deprotonation forms an isothiourea intermediate, which rearranges into a thiazoline ring.

  • Dehydration : Final dehydration yields the thiazole ring.

Functionalization with the Carbamoylmethyl Group

The carbamoylmethyl group at the 4-position of the thiazole is introduced via a two-step process:

  • Bromination : A methyl group on the thiazole is brominated using N\text{N}-bromosuccinimide (NBS).

  • Nucleophilic Substitution : The brominated intermediate reacts with 4-bromo-2-methylphenyl carbamic acid or its activated derivative (e.g., isocyanate).

Key Reaction Parameters

ParameterValueSource
Brominating AgentNBS in CCl4_4
Coupling AgentEDCI/HOBt
BaseDiisopropylethylamine (DIPEA)
Yield65–78%

This step often requires stoichiometric amounts of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation.

Cyclopropanecarboxamide Coupling

The cyclopropanecarboxamide moiety is synthesized separately and coupled to the thiazole’s 2-position.

Cyclopropane Synthesis

  • Simmons-Smith Reaction : Cyclopropanation of allylic alcohols using diiodomethane and a zinc-copper couple.

  • Alternative Route : Cyclopropane carboxylic acid is prepared via [2+1] cycloaddition of dichlorocarbene to alkenes.

Activation and Coupling

  • Acid Chloride Formation : Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to generate the acid chloride.

  • Amide Coupling : The acid chloride reacts with the amine group on the thiazole under basic conditions (e.g., pyridine).

Optimization Challenges

  • Steric Hindrance : Bulky substituents on the thiazole may reduce coupling efficiency. Solutions include using excess coupling agents or elevated temperatures.

  • Purification : Column chromatography with ethyl acetate/hexane (1:4) is commonly used.

Characterization and Validation

Spectroscopic Analysis

  • NMR : 1H^1\text{H} NMR confirms the presence of cyclopropane protons (δ 1.2–1.5 ppm) and thiazole aromatic protons (δ 7.8–8.2 ppm).

  • X-ray Crystallography : Used to resolve the bicyclic system and confirm dihedral angles between planar rings (e.g., 6.03° between thiazole and quinoline rings in analogous compounds).

Purity Assessment

  • HPLC : Retention time and peak symmetry verify >95% purity.

  • Melting Point : Consistency with literature values (e.g., 160–165°C for related thiazoles).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Hantzsch ThiazoleHigh regioselectivityMoisture-sensitive steps70–85
EDCI/HOBt CouplingMild conditionsCost of reagents65–78
Simmons-Smith Cyclo.ScalableRequires inert atmosphere50–60

Industrial and Environmental Considerations

  • Green Chemistry : Solvent recovery systems (e.g., dichloromethane distillation) reduce waste.

  • Cost Drivers : EDCI and HOBt account for >40% of raw material costs in small-scale syntheses .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Identify proton environments (e.g., cyclopropane CH₂ groups at δ ~1.2–1.5 ppm) and carbonyl signals (δ ~165–170 ppm) .
  • FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .

Q. Advanced Research Focus

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectral regions, such as the thiazole-methyl group (δ ~2.5 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the cyclopropane-carboxamide moiety .

How can researchers design experiments to evaluate the antimicrobial activity of this compound, considering structural analogs?

Q. Basic Research Focus

  • In vitro assays : Use standard MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Positive controls : Compare with known thiazole-based antimicrobials (e.g., sulfathiazole) .

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Modify the 4-bromo-2-methylphenyl group to assess halogenation effects on potency .
  • Mechanistic studies : Perform time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake) to elucidate bactericidal modes .

What strategies are effective in resolving contradictions in reported biological activities of thiazole derivatives?

Q. Advanced Research Focus

  • Assay standardization : Control variables like bacterial inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton vs. LB broth) to reduce variability .
  • Metabolic stability testing : Use hepatic microsomes to assess compound degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .
  • Structural analogs : Compare bioactivity of derivatives with varying substituents (e.g., 4-methoxy vs. 4-bromo groups) to isolate key pharmacophores .

How can computational methods be integrated into the study of this compound's mechanism of action?

Q. Advanced Research Focus

  • Molecular docking : Simulate binding to bacterial targets (e.g., E. coli dihydrofolate reductase) using AutoDock Vina, focusing on hydrogen bonding with the carboxamide group .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .
  • QSAR modeling : Train models on IC₅₀ data from analogs to predict activity of untested derivatives .

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